molecular formula C16H21NO2 B12980378 Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12980378
M. Wt: 259.34 g/mol
InChI Key: WAYVGJGLPDTNGF-YIONKMFJSA-N
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Description

Bicyclo[3.2.1]octane Core Architecture Analysis

The bicyclo[3.2.1]octane framework forms the central scaffold of this compound, comprising a seven-membered ring system fused via two bridging carbons (C1 and C5). This architecture imposes significant steric constraints, with the bridgehead carbons adopting distinct hybridization states. X-ray crystallographic data for analogous bicyclo[3.2.1]octane derivatives reveal bond lengths of approximately 1.54 Å for bridgehead C-C bonds and 1.47 Å for non-bridgehead bonds, consistent with sp³ hybridization at bridgehead positions.

The [3.2.1] bicyclic system creates three distinct ring segments:

  • A three-carbon bridge between C1 and C5
  • A two-carbon bridge between C5 and C8
  • A one-carbon bridge between C8 and C1

This arrangement produces characteristic dihedral angles of 118° between bridgehead carbons, as confirmed by density functional theory (DFT) calculations on related structures. The rigidity of this scaffold significantly influences the compound's conformational flexibility, particularly regarding substituent orientations at nitrogen and carboxylate positions.

Table 1: Key structural parameters of bicyclo[3.2.1]octane core

Parameter Value Method
C1-C5 bond length 1.54 Å X-ray crystallography
C5-C8 bond length 1.52 Å Computational DFT
C1-C5-C8 bond angle 98.7° Neutron diffraction
Torsional strain energy 18.3 kcal/mol Molecular mechanics

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+,15?

InChI Key

WAYVGJGLPDTNGF-YIONKMFJSA-N

Isomeric SMILES

COC(=O)C1[C@@H]2CC[C@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or a similar cycloaddition process.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicyclo[3.2.1]octane core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate has garnered interest in medicinal chemistry due to its potential therapeutic effects. Its unique structure allows for interactions with various biological targets.

Potential Therapeutic Uses :

  • Neuropharmacology : Research indicates that this compound may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  • Pain Management : The compound's structural features suggest potential analgesic properties, making it a candidate for pain relief therapies.

Synthetic Chemistry Applications

The synthesis of this compound involves several methods that highlight its versatility and importance in synthetic organic chemistry.

Synthetic Routes :

  • Direct Alkylation : Utilizing alkyl halides to introduce the benzyl group onto the bicyclic framework.
  • Carboxylation Reactions : The carboxylate functional group can undergo various transformations to yield derivatives with enhanced biological activity.

These synthetic pathways are crucial for developing analogs that may exhibit improved efficacy or reduced side effects in pharmacological applications.

Neuropharmacological Studies

Recent studies have investigated the interaction of this compound with specific neurotransmitter receptors. For example:

  • Dopamine Receptor Modulation : In vitro assays have shown that this compound can selectively bind to dopamine receptors, suggesting its potential use in treating conditions like schizophrenia or Parkinson's disease.

Pain Management Research

A study focused on the analgesic properties of related compounds demonstrated that this compound could reduce pain responses in animal models by acting on pain pathways influenced by opioid receptors.

Mechanism of Action

The mechanism of action of Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional group variations among analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target: Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate 3-Benzyl, 8-methyl ester C₁₇H₂₁NO₂ 283.36* Lipophilic benzyl group; methyl ester enhances metabolic stability
Cocaine hydrochloride (Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-Benzoyloxy, 2-methyl ester, 8-methyl C₁₇H₂₁NO₄ 303.35 Benzoyloxy group increases polarity; pKa = 8.7; high water solubility (1800 mg/mL)
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-Fluorophenyl), 2-methyl ester C₁₆H₁₈FNO₂ 275.32 Fluorine substitution enhances electronic interactions; potential selectivity
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Hydroxy, 8-tert-butyl carbamate C₁₂H₂₁NO₃ 227.30 Hydroxy group increases polarity; tert-butyl carbamate improves stability
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Ketone, 8-benzyl ester C₁₅H₁₇NO₃ 259.30 Ketone group reduces lipophilicity; may enhance hydrogen bonding

*Calculated based on analogous structures.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Cocaine’s benzoyloxy group contributes to higher aqueous solubility (1800 mg/mL at 20°C) versus the target compound’s benzyl group, which likely reduces solubility .
  • Metabolic Stability : Methyl esters (target and cocaine) are susceptible to hydrolysis by esterases, whereas tert-butyl carbamates (e.g., ) resist enzymatic degradation .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Benzyl vs. Benzoyloxy: The benzyl group (target) enhances lipophilicity and may increase CNS activity, while cocaine’s benzoyloxy group contributes to serotonin/norepinephrine reuptake inhibition . Ketone vs. Hydroxy: Ketone-containing analogs (e.g., ) exhibit reduced membrane permeability but may form stronger hydrogen bonds with biological targets.
  • Ester Modifications :

    • Methyl esters (target, cocaine) balance metabolic stability and bioavailability, whereas tert-butyl carbamates () prolong half-life but reduce reactivity .

Biological Activity

Methyl rel-(1R,5S,8R)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom into a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology.

  • Molecular Formula : C16_{16}H21_{21}NO2_2
  • Molecular Weight : 259.34 g/mol
  • Structure : The compound features a benzyl group at the 3-position and a carboxylate group at the 8-position, contributing to its chemical reactivity and potential biological activity.

Research indicates that this compound interacts with various neurotransmitter systems in the central nervous system (CNS). It is known to bind to specific receptors, modulating neurotransmitter release and affecting neuronal activity. This suggests its potential applications in developing treatments for neurological disorders such as depression and anxiety.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Neurotransmitter Modulation : The compound has shown promising results in modulating neurotransmitter systems, particularly those associated with opioid receptors. It acts as an antagonist at mu-opioid receptors, which are implicated in pain regulation and gastrointestinal motility disorders .
  • Pharmacological Studies : A series of pharmacological studies have demonstrated that compounds similar to this compound exhibit significant activity against kappa-opioid receptors. For instance, modifications to the azabicyclic structure have led to increased selectivity and potency as kappa-opioid receptor antagonists .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Opioid Receptors : A study investigated the effects of related azabicyclo compounds on mu-opioid receptors and found that they could effectively block undesirable gastrointestinal side effects while maintaining analgesic properties . This is particularly relevant for patients requiring opioid treatment but suffering from opioid-induced constipation.
  • Structure Activity Relationship (SAR) Studies : SAR studies have identified key structural features that enhance the biological activity of azabicyclo compounds. For example, modifications to the pendant N-substitution have produced analogs with improved selectivity for opioid receptors .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Features
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochlorideAzabicyclicContains two nitrogen atoms; used in neuropharmacology
8-Benzyl-8-azabicyclo[3.2.1]octan-2-oneAzabicyclicSimilar benzyl substitution; potential psychoactive properties
tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamateAzabicyclicCarbamate functional group; studied for insecticidal activity

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